1-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol
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Overview
Description
1-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol is a chemical compound that belongs to the class of 1,8-naphthyridines. This compound is characterized by the presence of a chloro substituent at the 5-position and an ethan-1-ol group at the 2-position of the naphthyridine ring. The molecular formula of this compound is C₁₀H₉ClN₂O, and it has a molecular weight of 208.64 g/mol . The 1,8-naphthyridine core is known for its diverse biological activities and photochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol in the presence of a water-soluble iridium catalyst under air atmosphere . This method yields the desired product in moderate to high yields (62-88%).
Another approach involves the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like ammonia, primary and secondary amines, and thiols can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Substituted naphthyridines with various functional groups.
Scientific Research Applications
1-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial infections.
Materials Science: It is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: The compound serves as a ligand in the study of metal complexes and their biological activities.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The chloro substituent and the ethan-1-ol group may play a role in the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another isomeric form of naphthyridine with different biological activities and reactivity.
1,6-Naphthyridine: Known for its anticancer properties and different synthetic routes.
1,7-Naphthyridine: Exhibits unique photochemical properties and applications in materials science.
Uniqueness
1-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct biological and photochemical properties. The presence of the chloro substituent at the 5-position and the ethan-1-ol group at the 2-position differentiates it from other naphthyridine derivatives and contributes to its specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H9ClN2O |
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Molecular Weight |
208.64 g/mol |
IUPAC Name |
1-(5-chloro-1,8-naphthyridin-2-yl)ethanol |
InChI |
InChI=1S/C10H9ClN2O/c1-6(14)9-3-2-7-8(11)4-5-12-10(7)13-9/h2-6,14H,1H3 |
InChI Key |
FNZFAZNGQJCDSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=NC=CC(=C2C=C1)Cl)O |
Origin of Product |
United States |
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